2,6-Dimethoxy-5-methylpyridine-3-boronic acid

CAS No.: 2121514-98-3

Cat. No.: VC11678734

Molecular Formula: C8H12BNO4

Molecular Weight: 197.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121514-98-3 |

|---|---|

| Molecular Formula | C8H12BNO4 |

| Molecular Weight | 197.00 g/mol |

| IUPAC Name | (2,6-dimethoxy-5-methylpyridin-3-yl)boronic acid |

| Standard InChI | InChI=1S/C8H12BNO4/c1-5-4-6(9(11)12)8(14-3)10-7(5)13-2/h4,11-12H,1-3H3 |

| Standard InChI Key | UWFFAOLMNDPOIN-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(N=C1OC)OC)C)(O)O |

| Canonical SMILES | B(C1=CC(=C(N=C1OC)OC)C)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

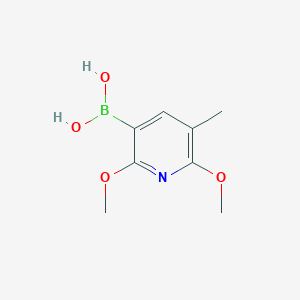

2,6-Dimethoxy-5-methylpyridine-3-boronic acid features a pyridine core substituted with methoxy groups at positions 2 and 6, a methyl group at position 5, and a boronic acid moiety at position 3. The IUPAC name, (2,6-dimethoxy-5-methylpyridin-3-yl)boronic acid, reflects this substitution pattern. The SMILES notation B(C1=CC(=C(N=C1OC)OC)C)(O)O provides a simplified representation of its structure, emphasizing the boronic acid functional group and aromatic system.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂BNO₄ | |

| Molecular Weight | 197.00 g/mol | |

| Storage Conditions | 2–8°C under inert gas | |

| Hazard Statements | H315, H319, H335 |

The compound’s boronic acid group enables participation in Suzuki-Miyaura reactions, while methoxy and methyl groups influence electronic and steric properties, modulating reactivity.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 2,6-dimethoxy-5-methylpyridine-3-boronic acid typically involves metal-halogen exchange reactions followed by boronation. For example, a halogenated pyridine precursor undergoes lithiation at low temperatures, followed by treatment with a boronate ester to install the boronic acid group. Recent advancements optimize yields by employing palladium catalysts in Miyaura borylation reactions, though specific protocols for this compound remain proprietary.

Scalability and Purification

Industrial-scale production requires stringent control over reaction conditions to minimize byproducts. Purification often involves recrystallization or chromatography, with final products stored under inert atmospheres to prevent boronic acid dehydration.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound is widely used in Suzuki-Miyaura reactions to form carbon-carbon bonds. For instance, coupling with aryl halides yields biaryl structures prevalent in pharmaceuticals and agrochemicals. The methoxy groups enhance electron density, accelerating transmetalation steps.

| Precaution | Recommendation | Source |

|---|---|---|

| Storage | Tightly sealed, 2–8°C, dry place | |

| First Aid Measures | Flush eyes/skin with water | |

| Spill Management | Absorb with inert material |

Environmental Considerations

No specific ecotoxicity data is available, but boronic acids generally require careful disposal to prevent environmental contamination. Incineration or chemical neutralization is advised.

Recent Research and Future Directions

Anticancer Agent Development

The 2024 study highlighted boronic acids’ role in inducing DNA damage via p-H2AX upregulation and cell cycle arrest in cancer models . Structural tuning through “magic methylation” (adding methyl/fluoro groups) enhances selectivity for kinases like CLK1, suggesting strategies to optimize 2,6-dimethoxy-5-methylpyridine-3-boronic acid derivatives .

Materials Science Innovations

Boronic acids are explored in covalent organic frameworks (COFs) for gas storage and catalysis. The methoxy groups in this compound could improve COF stability through hydrogen bonding, though this remains untested.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume